Regioisomeric Differentiation: Computed Hydrophilicity Advantage Over the 2-Substituted Isomer
The 3-substituted regioisomer exhibits a lower computed partition coefficient (XLogP3 = 0.6) compared with the 2-substituted isomer (XLogP ≈ 1.16), indicating a measurable hydrophilicity advantage [1]. This difference of approximately 0.56 log units translates to a roughly 3.6-fold higher predicted aqueous solubility for the 3-isomer, which can be a decisive factor in medicinal chemistry campaigns where aqueous solubility of intermediates or final compounds is critical [1]. The topological polar surface area (TPSA) is identical for both isomers (18.5 Ų), confirming that solubility differences arise from the spatial arrangement of the ether oxygen relative to the ring oxygen rather than gross polar surface area changes [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 6089-04-9): XLogP ≈ 1.16 (reported LogP) |
| Quantified Difference | ΔXLogP ≈ 0.56 (lower for 3-isomer); ~3.6× higher predicted aqueous solubility |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) and literature vendor-reported data |
Why This Matters
A 0.56-unit LogP reduction predicts significantly improved aqueous solubility, which directly affects formulation feasibility, in vitro assay compatibility, and oral bioavailability in drug discovery programs.
- [1] PubChem. (2025). Compound Summary: 2H-Pyran, tetrahydro-3-(2-propynyloxy)-. Computed Properties: XLogP3-AA = 0.6. PubChem CID 14240010. View Source
